molecular formula C11H13ClN2O3 B1608533 Methyl 2-[3-(2-chloroethyl)ureido]benzoate CAS No. 77093-92-6

Methyl 2-[3-(2-chloroethyl)ureido]benzoate

Cat. No. B1608533
CAS RN: 77093-92-6
M. Wt: 256.68 g/mol
InChI Key: NUKAPQXOPXRWBX-UHFFFAOYSA-N
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Description

“Methyl 2-[3-(2-chloroethyl)ureido]benzoate” is a compound that contains a ureido group (–NH– (C = O)–NH–). It has a molecular formula of C11H13ClN2O3 and a molecular weight of 256.69 . This compound was used as a model compound in assigning a possible structure to the nitrogen-rich segment in a fulvic acid (FA) from Pony Lake in Antarctica based on the 15 N chemical-shift trends and 15 N NMR .


Synthesis Analysis

“Methyl 2-[3-(2-chloroethyl)ureido]benzoate” is synthesized by reacting methyl 2-amino benzoate with 2-chloroethyl isocyanate in a basic medium.


Molecular Structure Analysis

The molecular structure of “Methyl 2-[3-(2-chloroethyl)ureido]benzoate” includes 17 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), and 1 urea (-thio) derivative(s) .

Scientific Research Applications

Antineoplastic Potential

  • Methyl 2-[3-(2-chloroethyl)ureido]benzoate has been explored for its potential as an antineoplastic agent. Studies demonstrate that certain 1-aryl 3-(2-chloroethyl)ureas, a group which includes this compound, exhibit cytotoxicity against cancer cells, such as human adenocarcinoma cells. These compounds have been compared with established anticancer drugs like chlorambucil, revealing similar or higher levels of cytotoxicity (Gaudreault et al., 1988).

  • In a related study, derivatives of this compound were tested for their mutagenicity, in vivo toxicity, and antineoplastic activity, showing promising results in terms of cytotoxicity against LoVo cells (a cell line used in cancer research), with relatively low toxicity in animal models (Lacroix et al., 1988).

Chemical Synthesis and Characterization

  • The chemical synthesis and characterization of Methyl 2-[3-(2-chloroethyl)ureido]benzoate and similar compounds have been a subject of research, focusing on their potential applications in medicinal chemistry. Studies involve the preparation of alkyl[3-(2-chloroethyl)ureido] benzene derivatives, examining their cytotoxic activities against various cancer cell lines (Béchard et al., 1994).

Potential in Lung Cancer Therapy

  • Research has also been conducted on nitric oxide releasing derivatives of [(2-chloroethyl)ureido] benzoic acid esters, including Methyl 2-[3-(2-chloroethyl)ureido]benzoate, for their potential as antineoplastic agents, specifically targeting non-small cell lung carcinomas. Certain derivatives exhibited promising anti-proliferative activities and cytotoxic effects, making them potential candidates for lung cancer therapy (Akgün et al., 2009).

Drug Resistance Studies

  • Methyl 2-[3-(2-chloroethyl)ureido]benzoate-related compounds have been evaluated for their effectiveness against drug-resistant tumor cells. Studies indicate that certain derivatives, such as 4-tert-butyl-[3-(2-chloroethyl)ureido] benzene, are equally cytotoxic to both resistant and parental cancer cells, highlighting their potential in treating cancers resistant to conventional drugs (C.-Gaudreault et al., 2004).

properties

IUPAC Name

methyl 2-(2-chloroethylcarbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-17-10(15)8-4-2-3-5-9(8)14-11(16)13-7-6-12/h2-5H,6-7H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKAPQXOPXRWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391699
Record name Methyl 2-[3-(2-chloroethyl)ureido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-(2-chloroethyl)ureido]benzoate

CAS RN

77093-92-6
Record name Methyl 2-[3-(2-chloroethyl)ureido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EP Papadopoulos - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
The reaction of anthranilonitrile with 2‐chloroethyl isocyanate yields 2‐[3‐(2‐chloroethyl)ureido]benzo‐nitrile (6) which, upon heating, or treatment with base, undergoes a double …
Number of citations: 37 onlinelibrary.wiley.com
X Fang, J Mao, RM Cory, DM McKnight… - Magnetic …, 2011 - Wiley Online Library
A nitrogen‐rich segment in a fulvic acid (FA) from Pony Lake, a coastal pond in Antarctica, was investigated by 15 N and 13 C{ 14 N} solid‐state NMR techniques. As reported previously…

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